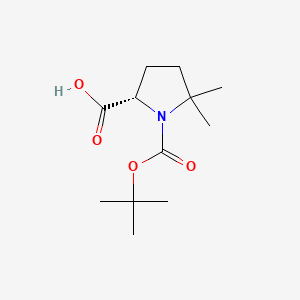

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPBDVPSCZYAHV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical and synthetic chemistry. As a proline analog with a gem-dimethyl substitution at the 5-position, this compound offers unique conformational constraints that are valuable in the design of novel therapeutics and complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other organic transformations.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of key physical properties. While comprehensive experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide establishes a framework for its characterization, drawing upon data from commercial suppliers, analogous compounds, and established analytical methodologies.

Core Molecular and Physical Attributes

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, also known as Boc-L-5,5-dimethylproline, is a derivative of the amino acid L-proline. The gem-dimethyl group at the C5 position sterically hinders rotation around the peptide bond, favoring a cis conformation in peptides, which can be a crucial design element in peptidomimetics.[1][2]

Table 1: General Properties of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid

| Property | Value | Source(s) |

| Chemical Name | (S)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | N/A |

| Synonyms | (S)-Boc-5,5-dimethyl-Pro-OH, Boc-L-5,5-dimethylproline | [3] |

| CAS Number | 943318-67-0 | [4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [5] |

| Molecular Weight | 243.3 g/mol | [5] |

| Appearance | White to off-white powder or crystalline solid | [6] |

Stereochemistry and Optical Activity

The stereochemical integrity of chiral building blocks is paramount in drug development. The optical rotation is a fundamental physical property that confirms the enantiomeric purity of the compound.

Table 2: Optical Rotation Data

| Specific Rotation ([α]D²⁰) | Conditions | Source(s) |

| -35 ± 2° | c=1 in DMF | N/A |

| -40 ± 2° | c=1 in MeOH | N/A |

Experimental Protocol for Polarimetry

The determination of optical rotation is a critical quality control step. The causality behind the choice of solvent and concentration lies in achieving sufficient solubility and a measurable rotation. Methanol and DMF are common polar organic solvents suitable for this class of compounds.

Methodology:

-

Preparation of the Sample Solution: Accurately weigh approximately 100 mg of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and dissolve it in the chosen solvent (e.g., methanol or DMF) in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is free of particulates.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.

-

Measurement: Fill a 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Record the optical rotation at the sodium D-line (589 nm) at 20°C.

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Caption: Workflow for determining optical rotation.

Thermal and Crystalline Properties

Experimental Protocol for Melting Point Determination

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal transitions, as it provides more information than the traditional capillary method.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC cell and use an empty, sealed pan as a reference.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

Caption: DSC workflow for melting point determination.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its application in synthesis, purification, and formulation. While quantitative solubility data for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is not widely published, a qualitative assessment can be inferred from its structure. As a Boc-protected amino acid, it is expected to be soluble in many common organic solvents and have limited solubility in water.

Table 3: Predicted and Observed Solubility

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |

| Dichloromethane, Chloroform | Soluble | Common polar aprotic solvents for organic compounds. |

| Diethyl Ether, Hexanes | Sparingly Soluble to Insoluble | Nonpolar solvents. |

| Water | Sparingly Soluble | The carboxylic acid provides some polarity, but the Boc group and dimethylproline scaffold are largely nonpolar. |

| Dimethylformamide (DMF) | Soluble | A highly polar apathetic solvent, excellent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar apathetic solvent, excellent for many organic compounds. |

Experimental Protocol for Solubility Determination

A standard method for determining solubility is the isothermal equilibrium method, followed by gravimetric or chromatographic analysis.

Methodology:

-

Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Take a known aliquot of the saturated solution, evaporate the solvent under reduced pressure, and weigh the residue. Alternatively, analyze the concentration of the saturated solution using a calibrated HPLC method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the gem-dimethyl groups, and the Boc protecting group. The chemical shifts and coupling patterns will be influenced by the stereochemistry and conformational rigidity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the gem-dimethyl group, and the carbons of the pyrrolidine ring and the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-2500 (broad) | O-H | Carboxylic acid stretch |

| ~2975-2870 | C-H | Alkane stretch |

| ~1740 | C=O | Carboxylic acid carbonyl stretch |

| ~1690 | C=O | Boc carbonyl stretch |

| ~1400-1200 | C-N | Stretch |

| ~1160 | C-O | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peaks would correspond to [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Conclusion

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a valuable chiral building block with unique conformational properties. This guide has outlined its key physical attributes and provided detailed, best-practice protocols for their experimental determination. While a complete, publicly available dataset for all physical properties is currently lacking, the methodologies and predictive analyses presented here offer a robust framework for researchers and drug development professionals working with this important compound. The continued investigation and publication of the experimental data for this molecule will undoubtedly be a valuable contribution to the scientific community.

References

-

5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-2-carboxylic acid. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

(2S,5S)-1-(Tert-Butoxycarbonyl)-5-Methylpyrrolidine-2-Carboxylic Acid. (n.d.). Bouling Chemical Co., Limited. Retrieved January 16, 2026, from [Link]

-

(PSEUDO-)PROLINES. (n.d.). Iris Biotech GmbH. Retrieved January 16, 2026, from [Link]

-

Synthesis of Boc-protected 4,5-methano-β-proline | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Well-defined Homopolypeptides, Copolypeptides, and Hybrids of Poly(l-Proline). (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

5,5-dimethyl-1-pyrroline N-oxide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 943318-67-0|(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid - Creative Peptides [creative-peptides.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Strategic Advantage of Steric Hinderance: A Technical Guide to (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid

Introduction: Engineering Molecular Conformation for Drug Discovery

In the intricate world of medicinal chemistry and peptide science, the ability to control molecular conformation is paramount. The spatial arrangement of atoms dictates a molecule's interaction with biological targets, influencing its efficacy, selectivity, and metabolic stability. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS No. 943318-67-0), a non-canonical amino acid analogue, has emerged as a powerful tool for precisely this purpose. It is a chiral building block designed not just to be a passive component, but an active director of molecular architecture.

The defining feature of this compound is the gem-dimethyl substitution at the C5 position of the proline ring. This seemingly subtle modification introduces significant steric hindrance, which has profound implications for the conformational dynamics of peptides and peptidomimetics into which it is incorporated. Unlike native proline, which exists in a state of equilibrium between cis and trans conformations of the preceding peptide bond, the 5,5-dimethyl substitution strongly favors the cis isomer.[1][2] This "conformational lock" provides researchers with a reliable method to stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition events.[3]

This technical guide provides an in-depth exploration of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis and characterization, and strategic applications, with a focus on the causal relationships between its structure and its utility in modern drug discovery.

Physicochemical and Structural Properties

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a white to off-white solid, valued for its stereochemical purity and the stability afforded by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group ensures compatibility with standard peptide synthesis protocols while preventing unwanted side reactions at the secondary amine.[4]

| Property | Value | Source |

| CAS Number | 943318-67-0 | [5] |

| Molecular Formula | C₁₂H₂₁NO₄ | [6] |

| Molecular Weight | 243.30 g/mol | [6] |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | [4] |

| Appearance | White to off-white solid | Manufacturer Data |

| Purity | Typically ≥97% | Manufacturer Data |

The core value of this molecule lies in its three-dimensional structure. The pyrrolidine ring, inherent to proline and its analogues, restricts the conformational space of a peptide backbone. The addition of the C5 gem-dimethyl groups introduces a significant steric clash with the residue preceding it in a peptide sequence, making the trans conformation energetically unfavorable and locking the Xaa-dmPro peptide bond into a cis conformation.[1][2]

Caption: Steric clash between the preceding residue (R₁) and the C5-dimethyl groups disfavors the trans-amide conformation, locking the peptide bond in the cis state.

Synthesis and Analytical Characterization

A plausible synthetic workflow, adapted from related preparations, is outlined below. This protocol is presented as a validated system, where each step includes in-process controls and characterization to ensure the integrity of the final product.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis and quality control of the title compound.

Experimental Protocol: N-Boc Protection

The final steps of the synthesis, Boc-protection and subsequent hydrolysis, are critical. The Boc-protection of the secondary amine is a standard procedure in organic synthesis.

Objective: To protect the secondary amine of a (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid ester with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

(S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid ester (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the starting pyrrolidine ester in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture portion-wise or as a solution in the same solvent. Causality Note: This reaction generates CO₂ gas; ensure the system is not sealed.[5]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes unreacted Boc₂O and the base.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization: The crude product can often be used directly in the next step (hydrolysis) or purified by flash column chromatography if necessary. Confirm the structure of the Boc-protected ester using ¹H NMR and Mass Spectrometry.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Analytical Method | Expected Results | Purpose |

| ¹H NMR | A characteristic singlet at ~1.4 ppm (9H) for the Boc group protons. Signals corresponding to the pyrrolidine ring protons, including the two methyl singlets. | Confirms the presence of the Boc group and the overall structure. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively) and the carbamate carbonyl (~154 ppm). | Provides unambiguous evidence of the key carbons in the Boc group and the pyrrolidine skeleton. |

| Mass Spectrometry (MS) | Detection of the molecular ion [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (243.30). | Confirms the molecular weight of the compound. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. | Verifies the stereochemical integrity of the (S)-enantiomer. |

| Optical Rotation | A specific optical rotation value, confirming the enantiomeric excess. | Quantitative measure of chirality. |

Applications in Drug Discovery and Peptide Science

The primary application of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is as a specialized building block in the synthesis of peptides and small molecule therapeutics where conformational control is desired.[4]

Stabilization of Biologically Active Conformations

Many peptides exert their biological function by adopting specific secondary structures, such as β-turns, to bind to their target receptors. The incorporation of 5,5-dimethylproline is a proven strategy to induce and stabilize these turns by forcing the preceding peptide bond into a cis conformation.[1] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity and biological potency.

Example Application Area: Neuroscience In the development of drugs targeting the Central Nervous System (CNS), modulating the activity of neuropeptide receptors is a key strategy. For instance, analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG) have been investigated for their ability to modulate dopamine receptors.[9] The introduction of conformationally constrained proline analogues can enhance the potency of these molecules by locking them into the specific shape required for receptor interaction.[9] The steric bulk of the 5,5-dimethyl groups can also provide a degree of metabolic stability by shielding the adjacent peptide bond from enzymatic degradation.[10]

Peptidomimetic and Small Molecule Design

Beyond traditional peptides, the 5,5-dimethylpyrrolidine scaffold is a valuable component in the design of peptidomimetics and complex small molecules.[11] Its rigid structure serves as a predictable scaffold from which other functional groups can be projected in a well-defined spatial orientation, facilitating rational drug design.

Caption: Logical flow from building block incorporation to enhanced biological activity.

Safety and Handling

As with all laboratory chemicals, (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[5][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][12][13]

Conclusion

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is more than a simple proline derivative; it is a sophisticated tool for molecular engineering. Its utility stems directly from the steric constraints imposed by the C5-gem-dimethyl group, which provides a reliable means to enforce a cis-amide conformation in peptides and peptidomimetics. This conformational control allows researchers to stabilize bioactive structures, enhance binding affinity, and improve metabolic stability. For scientists and drug developers working at the forefront of peptide science and medicinal chemistry, understanding and leveraging the unique properties of this chiral building block can provide a distinct strategic advantage in the creation of novel, potent, and selective therapeutics.

References

- (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | 1310680-23-9. J&K Scientific. [URL: https://www.jk-sci.com/s-fmoc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid_1310680-23-9.html]

- SAFETY DATA SHEET. (2025). Provided by a chemical supplier.

- SAFETY DATA SHEET. (2021). Solenis LLC. [URL: https://www.solenis.

- Safety Data Sheet. Combi-Blocks. [URL: https://www.combi-blocks.com/sds/SS-3978.pdf]

- Stereoselective Synthesis of Quaternary Proline Analogues. (2012). PubMed Central (PMC). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3342358/]

- (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-fmoc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid-1310680-23-9]

- Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. (1987). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/3037380/]

- SAFETY D

- (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/22759]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents. [URL: https://patents.google.

- A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. (2003). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/12558949/]

- 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. (2009). ResearchGate. [URL: https://www.researchgate.net/publication/26781686_55-Dimethylproline_dipeptides_Anacid-stable_class_of_pseudoproline]

- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents. [URL: https://patents.google.

- Polyfonctional Oxaprolines: Asymmetric Synthesis via 1,3-Dipolar Cycloaddition, Evaluation as New Organocatalysts and as Precursors of Disubstituted and Constrained Aminoacids. (2015). Agence Nationale de la Recherche (ANR). [URL: https://anr.fr/Projet-ANR-15-CE28-0010]

- Asymmetric synthesis of proline derivatives. (2002). University of Wollongong Research Online. [URL: https://ro.uow.edu.au/theses/2002/]

- SAFETY D

- (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds010364]

- (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Creative Peptides. [URL: https://www.creative-peptides.com/product/s-boc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid-cas-943318-67-0-item-cp27981.html]

- A convenient incorporation of conformationally constrained 5,5‐dimethylproline into the ribonuclease A 89–124 sequence by condensation of synthetic peptide fragments. (2003). ResearchGate. [URL: https://www.researchgate.

- Proline Derivatives and Analogs. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). PubMed Central (PMC). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163991/]

- A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (2006). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7098197/]

- Asymmetric Synthesis of Functionalized Prolines by Diastereoselective 1,3-Dipolar Cycloaddition Using Chiral Oxazinone Derivative. (2000). Sciforum. [URL: https://sciforum.net/paper/ecsoc-4/a010]

- Proline Analogues. (2024). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/38941181/]

- (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-fmoc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid-cas-1310680-23-9]

- Asymmetric Synthesis of 3, 5-Disubstituted Prolines. (2018). ResearchGate. [URL: https://www.researchgate.net/publication/325785025_Asymmetric_Synthesis_of_3_5-Disubstituted_Prolines]

- (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. J&K Scientific. [URL: https://www.jk-sci.com/s-boc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid_943318-67-0.html]

- Well-defined Homopolypeptides, Copolypeptides, and Hybrids of Poly(l-Proline). (2011). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/21662137/]

- N-Boc-pyrrolidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643455]

- Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (2012). PubMed Central (PMC). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268924/]

- (2S,5S)-Boc-5-methylpyrrolidine-2-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/29775]

- (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-boc-5-5-dimethyl-pyrrolidine-2-carboxylic-acid-cas-943318-67-0]

- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021). MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8596]

- Synthesis of enantiomerically pure δ-benzylproline derivatives. (2007). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-enantiomerically-pure-%CE%B4-benzylproline-Rodr%C3%ADguez-Calaza/8e7f1c991f8c8710815454650567a57a8b6522c0]

- Proline motifs in peptides and their biological processing. (1998). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/9845402/]

- Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. (2018). PubMed Central (PMC). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5841671/]

- Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. (2019). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/30471347/]

- Enantioselective Synthesis of Pyrroloindolines via Noncovalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. (2018). PubMed. National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/29513134/]

- Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. (2020). MDPI. [URL: https://www.mdpi.com/1660-3397/18/12/618]

- Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. (2005). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/189.shtm]

Sources

- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. scbt.com [scbt.com]

- 7. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

The Role of the Gem-Dimethyl Group in Pyrrolidine Ring Conformation: A Guide to Stereochemical Control and Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, central to the structure of numerous natural products, pharmaceuticals, and catalysts. Its conformational flexibility, primarily characterized by ring "puckering," is a critical determinant of biological activity and chemical reactivity. The introduction of a gem-dimethyl group is a powerful and widely adopted strategy to constrain this flexibility, leveraging the Thorpe-Ingold effect to favor specific ring conformations.[1][2] This technical guide provides an in-depth analysis of how gem-dimethyl substitution governs the conformational landscape of the pyrrolidine ring. We will explore the stereochemical principles behind this control, detail the state-of-the-art experimental and computational methodologies used for its characterization, and discuss its profound implications in the rational design of bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this fundamental principle for molecular engineering.

The Dynamic World of Pyrrolidine: Understanding Ring Puckering

The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts non-planar conformations, a phenomenon known as "puckering." This puckering is typically described by two principal low-energy conformations: the envelope (E) and the twist (T) forms. In many contexts, particularly for substituted pyrrolidines like the amino acid proline, the discussion is simplified to two dominant envelope conformers.[3]

The puckering nomenclature is based on the displacement of a carbon atom relative to the plane formed by the other atoms and, in the case of proline, relative to the Cα-carbonyl group.

-

Endo Pucker (Cγ-endo): The Cγ atom is displaced on the same side as the Cα-substituent (e.g., the carboxyl group in proline).

-

Exo Pucker (Cγ-exo): The Cγ atom is displaced on the opposite side of the Cα-substituent.[4]

The energy barrier for interconversion between these puckered states is low, typically around 2-4 kcal/mol, allowing for a dynamic equilibrium in solution.[4] This conformational flexibility can be detrimental in drug design, where a specific, rigid conformation is often required for optimal target engagement.

Caption: Interconversion between Cγ-endo and Cγ-exo puckers in a pyrrolidine ring.

The Thorpe-Ingold Effect: A Powerful Conformational Constraint

The introduction of a gem-dimethyl group onto a carbon within an acyclic chain dramatically accelerates the rate of cyclization. This phenomenon, known as the Thorpe-Ingold or gem-dimethyl effect, was first observed in 1915.[1] The classical explanation posits that the two methyl groups, being bulkier than hydrogen atoms, compress the internal bond angle at the substituted carbon. This compression brings the reactive ends of the chain closer, kinetically favoring the intramolecular reaction.[5][6]

While originally described as a kinetic effect on ring formation, the underlying principles of steric hindrance and angle compression also apply to the conformational preferences of the pre-formed ring.[1] By introducing a gem-dimethyl group onto the pyrrolidine scaffold, the torsional and steric barriers for certain puckering modes are increased, effectively "locking" the ring into a more limited set of low-energy conformations. This entropically favorable restriction of conformational freedom is a cornerstone of modern medicinal chemistry.[2][7]

Caption: The Thorpe-Ingold effect: angle compression by a gem-dimethyl group.

Positional Impact of Gem-Dimethyl Substitution

The specific location of the gem-dimethyl group on the pyrrolidine ring dictates the resulting conformational bias.

Substitution at C4 (γ-position)

Substitution at the C4 position has a profound and predictable effect on ring pucker. A sterically demanding group like a gem-dimethyl or tert-butyl group will strongly favor a pseudoequatorial orientation to minimize steric clashes. This forces the ring into a specific pucker. For an L-proline derivative, a trans-4-alkyl group locks the ring in an endo pucker, while a cis-4-alkyl group locks it in an exo pucker.[3] This is in contrast to electronegative substituents, which can favor pseudo-axial orientations due to electronic effects like the gauche effect.[4]

Substitution at C3 (β-position)

A gem-dimethyl group at the C3 position introduces significant steric bulk adjacent to both the Cγ and Cβ carbons. This disfavors conformations where the C3 substituents are eclipsed with adjacent protons or substituents. The result is a strong preference for a twist conformation or an envelope pucker where the C4 (Cγ) atom is out of the plane, moving it away from the bulky C3 substituents. This can be used to modulate the key dihedral angles that define peptide secondary structures.

Substitution at C2 (α-position)

Placing a gem-dimethyl group at the C2 position, as in 2-aminoisobutyric acid (Aib) analogs within a cyclic peptide, severely restricts the peptide backbone's phi (Φ) and psi (Ψ) angles.[8] In the context of a pyrrolidine ring, this substitution creates a quaternary α-carbon, which significantly hinders rotation around the N-Cα bond. This leads to a more rigid ring structure and can be used to promote the formation of specific secondary structures like helices and turns in peptides and peptidomimetics.[8][9]

Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopy, diffraction, and computation is essential for a complete understanding of pyrrolidine conformation.

Caption: A multi-technique workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for studying the solution-state conformational equilibrium of the pyrrolidine ring.

Key Parameters:

-

³J Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the protons, as described by the Karplus equation. By measuring the coupling constants around the ring, one can deduce the time-averaged pucker.

-

Nuclear Overhauser Effect (NOE): Through-space correlations from 2D NOESY or ROESY experiments provide distance constraints between protons, which can differentiate between endo and exo puckers. For example, in proline, a strong NOE between Hα and Hδ is characteristic of a cis-amide bond, which itself correlates with a specific ring pucker.[10]

Experimental Protocol: 2D NOESY for Pucker Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified gem-dimethyl pyrrolidine derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time (τₘ) appropriate for the molecule's size, typically ranging from 150 ms to 500 ms.

-

Processing: Process the data using appropriate software (e.g., TopSpin, Mnova) with sine-bell window functions in both dimensions.

-

Analysis: Carefully integrate cross-peaks corresponding to key proton pairs (e.g., Hα-Hβ, Hα-Hδ, Hβ-Hγ). The presence and relative intensities of these cross-peaks are used to build a qualitative model of the dominant solution-state conformation.

| Interaction | Typical Distance (Å) | Pucker Implication (Proline-based) |

| Hα to Hβ2/Hβ3 | ~2.2 - 3.0 | Varies; helps define local geometry |

| Hα to Hδ2/Hδ3 | ~2.2 (cis-amide) | Strong NOE indicates cis-amide, often favoring DOWN/endo pucker[10] |

| Hβ to Hγ | ~2.0 - 4.0 | Diastereotopic γ-protons give distinct NOEs depending on pucker |

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[11][12] While this does not represent the dynamic solution-state, it reveals the lowest energy conformer or a conformation stabilized by crystal packing forces, providing an essential benchmark for computational models.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling from a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data over a range of orientations.

-

Structure Solution & Refinement: Process the diffraction data to obtain reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until convergence is reached.

-

Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsional angles that define the ring pucker.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the pyrrolidine ring and understanding the intrinsic conformational preferences, free from solvent or crystal packing effects.[4][13]

Experimental Protocol: DFT Conformational Scan

-

Model Building: Construct a 3D model of the gem-dimethyl pyrrolidine derivative in a molecular modeling program.

-

Conformational Search: Perform an initial conformational search using a lower-level theory or molecular mechanics to identify potential low-energy conformers.

-

High-Level Optimization: Optimize the geometry of each identified conformer using a robust DFT method (e.g., B3LYP functional) and a suitable basis set (e.g., 6-31G(d) or larger).[5]

-

Energy Profile Calculation: Perform a relaxed potential energy surface scan by systematically varying a key dihedral angle that defines the ring pucker (e.g., Cβ-Cγ-Cδ-N) and optimizing the rest of the geometry at each step.

-

Analysis: Plot the relative energies to visualize the energy barriers between conformers and identify the global minimum, confirming the puckering preference. Solvation effects can be included using implicit solvent models (e.g., PCM).[14]

Applications in Drug Discovery and Medicinal Chemistry

The ability to rigidly control the conformation of the pyrrolidine ring via gem-dimethyl substitution is a powerful tool in drug design.[2]

-

Increased Potency and Selectivity: By locking a molecule into its "bioactive conformation"—the shape it adopts when binding to its biological target—the entropic penalty of binding is reduced, leading to higher affinity and potency.[7] Furthermore, a rigid conformation can enhance selectivity by preventing binding to off-target proteins that might recognize other conformers.

-

Improved Pharmacokinetics (DMPK): The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by Cytochrome P450 enzymes) at adjacent sites. This can increase the molecule's metabolic stability and half-life.[2]

-

Modulation of Physicochemical Properties: The steric bulk of the gem-dimethyl group can influence properties like solubility and lipophilicity. It can also be used to disrupt crystal packing, which can be advantageous in tuning the solid-state properties of a drug substance.[15]

Conclusion

The gem-dimethyl group is far more than a simple steric placeholder; it is a precision tool for conformational control. By leveraging the Thorpe-Ingold effect, medicinal chemists can effectively reduce the conformational entropy of the flexible pyrrolidine ring, locking it into a preferred pucker. This strategy has profound implications for rational drug design, enabling the optimization of target affinity, selectivity, and pharmacokinetic properties. A thorough understanding of this effect, verified through a combination of high-resolution NMR, X-ray crystallography, and computational modeling, is essential for any scientist working with this vital heterocyclic scaffold.

References

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.lucp.net [books.lucp.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]

- 13. Effects of ring contraction on the conformational preferences of α-substituted proline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Boc-protected amino acids in peptide chemistry

An In-depth Technical Guide to Boc-Protected Amino Acids in Peptide Chemistry

Abstract

The tert-Butoxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of peptide synthesis. As the pioneering chemistry for solid-phase peptide synthesis (SPPS), the Boc strategy enabled the routine construction of peptides, revolutionizing biochemistry, pharmacology, and materials science. This guide provides a detailed examination of the Boc-SPPS workflow from the perspective of a senior application scientist. It covers the fundamental chemical principles of Boc protection and deprotection, presents detailed protocols for the synthesis cycle, and discusses the critical considerations of side-chain protection and final resin cleavage. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as an authoritative resource for researchers, chemists, and drug development professionals engaged in the art and science of peptide synthesis.

Introduction: The Genesis of Modern Peptide Synthesis

The ability to chemically synthesize peptides of a defined sequence is fundamental to modern drug discovery and biomedical research. Before the 1960s, peptide synthesis was a laborious process conducted entirely in solution, marked by low yields and painstaking purifications after each amino acid addition. The paradigm shifted dramatically with R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS), an innovation for which he was awarded the Nobel Prize in Chemistry in 1984.

At the heart of Merrifield's SPPS is the use of a temporary protecting group for the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring sequential, controlled chain elongation. The tert-Butoxycarbonyl (Boc) group was the first widely successful α-amino protecting group used for this purpose. The Boc-SPPS strategy is defined by its reliance on a graded acid-lability scheme: the temporary Boc group is removed by a moderately strong acid (e.g., trifluoroacetic acid, TFA), while the permanent side-chain protecting groups and the resin linkage require a much stronger acid (e.g., hydrogen fluoride, HF) for final cleavage. This "final cleavage" step simultaneously deprotects all side chains and releases the completed peptide from the solid support.

The Chemistry of the Boc Protecting Group

The efficacy of the Boc group stems from its unique chemical properties, which allow for its selective removal under conditions that leave other protecting groups and the peptide backbone intact.

Structure and Mechanism of Protection

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

The Acid-Labile Deprotection Mechanism

The key to the Boc strategy is its facile removal with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM). The mechanism proceeds via the formation of a stable tert-butyl cation.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the C-O bond, which results in the release of carbon dioxide, the formation of a stable tert-butyl cation, and the liberation of the free amine. The tert-butyl cation is scavenged by t-butyl alcohol or other scavengers present in the reaction mixture to prevent side reactions. This selective deprotection is the repetitive, chain-extending step in Boc-SPPS.

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble polymer resin.

The Boc SPPS workflow is a sequence of repeated steps that progressively build the peptide chain.[1] Each cycle consists of deprotection, neutralization, and coupling.[2]

Sources

Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery

Executive Summary

The 20 canonical amino acids that form the basis of life represent only a fraction of the vast chemical space available for therapeutic innovation. Non-natural amino acids (nAAs), also known as unnatural or non-proteinogenic amino acids, have emerged as indispensable tools in modern drug discovery.[1][][3] By moving beyond nature's toolkit, medicinal chemists can systematically address the inherent limitations of conventional peptide and protein-based drugs, such as poor metabolic stability, low bioavailability, and limited target specificity.[4][5][6] This guide provides a comprehensive overview for researchers and drug development professionals on the strategic application of nAAs. It details the methodologies for their incorporation, their role in enhancing pharmacological parameters, and showcases their impact through successful clinical examples, offering a technical framework for engineering the next generation of smarter, more effective therapeutics.

Introduction: Expanding the Chemical Alphabet of Life

The central dogma of molecular biology dictates that 20 standard amino acids are the building blocks of proteins, assembled by the cellular translation machinery.[1] While this limited set has produced the incredible diversity of life, it also imposes constraints on the development of protein- and peptide-based drugs.[6][7] Many promising therapeutic peptides fail due to rapid degradation by proteases, poor permeability across cellular membranes, and conformational flexibility that can lead to off-target effects.[5]

Non-natural amino acids (nAAs) are amino acids that are not genetically encoded in most organisms.[3] They can be found in nature (e.g., in certain microorganisms or plants) or, more commonly, created through chemical synthesis.[1] This allows for a virtually limitless array of side chains and backbone modifications, providing an expanded chemical vocabulary to design therapeutics with precision-engineered properties.[1] The strategic incorporation of nAAs enables the rational design of drug candidates with enhanced stability, potency, and "drug-likeness," overcoming critical hurdles in the development pipeline.[3][4]

subgraph "cluster_nAAs" { label="Classification of Non-Natural Amino Acids"; bgcolor="#FFFFFF"; fontcolor="#202124"; fontsize=12;

} }

Strategic Applications of nAAs in Drug Design

The true power of nAAs lies in their ability to rationally modulate the pharmacological properties of a drug candidate. By introducing specific chemical features not found in canonical amino acids, researchers can fine-tune molecules for optimal performance.

2.1. Enhancing Metabolic Stability and Half-Life

A primary obstacle for peptide therapeutics is their rapid clearance by proteolysis.[5] Natural peptides are easily recognized and degraded by endogenous proteases, leading to short in-vivo half-lives.

Causality: nAAs disrupt the natural recognition sites for proteases.

-

D-Amino Acids: Replacing a standard L-amino acid with its D-enantiomer at a protease cleavage site can render the peptide bond unrecognizable to the enzyme, significantly enhancing stability.[5]

-

N-Methylation: Methylating the backbone amide nitrogen sterically hinders the approach of proteases, preventing cleavage without drastically altering the side-chain functionality responsible for target binding.

-

α,α-Disubstituted Amino Acids: Introducing a second substituent on the α-carbon provides steric bulk that protects adjacent peptide bonds from enzymatic attack.

| Peptide | Modification | Half-Life (in human serum) | Fold Increase |

| Native Peptide X | None (All L-amino acids) | ~5 minutes | 1x |

| Modified Peptide X | L-Ala at position 3 replaced with D-Ala | > 24 hours | > 288x |

| Modified Peptide Y | Gly at position 2 replaced with N-Me-Gly | ~ 8 hours | ~ 96x |

Table 1: Representative data illustrating the impact of nAA substitution on the metabolic stability of therapeutic peptides. Data is hypothetical but reflects typical improvements seen in literature.

2.2. Improving Potency and Target Selectivity

The precise three-dimensional structure of a peptide or protein determines its binding affinity and selectivity for its biological target. nAAs can be used to lock the molecule into its most active conformation.

Causality: Conformationally constrained nAAs reduce the entropic penalty of binding.

-

A flexible peptide must adopt a specific, low-energy conformation to bind its target. This ordering process is entropically unfavorable. By incorporating rigid nAAs (e.g., those with cyclic side chains or α,α-disubstitution), the peptide is pre-organized into its bioactive shape.[8] This reduces the "cost" of binding, leading to a significant increase in affinity (potency).[1][8]

-

This conformational restriction can also improve selectivity by preventing the peptide from adopting shapes that allow it to bind to off-target receptors.[]

2.3. Modulating Pharmacokinetic Properties

Beyond stability, nAAs can be used to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

-

Increased Lipophilicity: Introducing hydrophobic or fluorinated nAAs can enhance membrane permeability, which is crucial for oral bioavailability and reaching intracellular targets.[4][5]

-

Improved Solubility: Conversely, incorporating polar or charged nAAs can improve the solubility of a drug candidate, which is essential for formulation and administration.

-

PEGylation Site: nAAs with unique chemical handles (e.g., an azide or alkyne) can serve as precise attachment points for polyethylene glycol (PEG) chains. This site-specific PEGylation can increase hydrodynamic size, reduce renal clearance, and extend circulating half-life.

2.4. Introducing Novel Chemical Functionalities

nAAs can introduce chemical groups that enable new modes of action or analysis.

-

Bioorthogonal Chemistry: nAAs containing azide or alkyne groups allow for "click chemistry" reactions. This is the foundation for creating highly specific and stable antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a targeting antibody at a precisely defined location.[1]

-

Photo-crosslinkers: Incorporating nAAs like p-benzoyl-L-phenylalanine (pBpa) allows for photo-activated crosslinking, a powerful technique to identify direct binding partners and map protein-protein interactions within a cell.[9]

-

Spectroscopic Probes: nAAs with fluorescent or isotopically labeled side chains can be used as molecular probes to study protein conformation and dynamics without disrupting the native structure.[1]

Methodologies for nAA Incorporation

The successful application of nAAs depends on robust and efficient methods for their site-specific incorporation into a peptide or protein sequence. Two primary strategies dominate the field: chemical synthesis and biosynthesis.

3.1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

For peptides and small proteins, SPPS is the most common and versatile method. It allows for the incorporation of a wide variety of nAAs at any desired position. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Workflow Rationale: The solid support simplifies the purification process; excess reagents and byproducts are simply washed away after each step. The use of protecting groups (like Fmoc for the α-amine) ensures that the reaction occurs only at the desired position.

Detailed Protocol: Standard Fmoc-SPPS Cycle

-

Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Deprotection:

-

Action: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid.

-

Reagent: 20% piperidine in DMF.

-

Mechanism: The secondary amine of piperidine acts as a base to abstract the acidic proton on the fluorenyl group, leading to β-elimination and release of the free amine.

-

Validation: A colorimetric test (e.g., Kaiser test) can confirm the presence of the free primary amine.

-

-

Coupling:

-

Action: Add the next Fmoc-protected amino acid (natural or non-natural) to the sequence.

-

Reagents: The amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to form a highly reactive ester.

-

Mechanism: The free amine of the resin-bound peptide attacks the activated carboxyl group of the new amino acid, forming a new peptide bond.

-

Validation: The Kaiser test should be negative, indicating the consumption of all free amines.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Iteration: Repeat steps 2-4 for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection:

-

Action: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

-

Reagent: A "cleavage cocktail," typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to quench reactive cations generated from the protecting groups.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

start [label="Start | Swell Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="{Fmoc Deprotection | Add 20% Piperidine/DMF}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="{Amino Acid Coupling | Add Fmoc-AA, HBTU, DIPEA}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash2 [label="Wash (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; check [label="Sequence Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Cleavage from Resin | Add TFA Cocktail", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="Purify (RP-HPLC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> check; check -> deprotection [label="No"]; check -> cleavage [label="Yes"]; cleavage -> purify; }

3.2. Biosynthesis: Genetic Code Expansion

For large proteins where chemical synthesis is impractical, nAAs can be incorporated in vivo using a technique called genetic code expansion.[] This method hijacks the cell's own protein synthesis machinery.

Causality: The system relies on creating a new, orthogonal channel for information flow that doesn't interfere with the cell's normal processes. An engineered tRNA/synthetase pair works independently of the host cell's endogenous pairs to uniquely recognize the nAA and insert it in response to a specific, reassigned codon.

Core Components:

-

Reassigned Codon: A codon that is rarely used or signals termination (e.g., the amber stop codon, UAG) is repurposed.[][11] The gene of the target protein is mutated to place this codon at the desired site for nAA incorporation.[9]

-

Orthogonal tRNA: An engineered transfer RNA (tRNA) that recognizes the reassigned codon (e.g., an amber suppressor tRNA with an AUC anticodon).[11] This tRNA must not be recognized by any of the cell's own enzymes.

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically attaches the desired nAA to the orthogonal tRNA.[9] This synthetase must not recognize any of the cell's endogenous amino acids or tRNAs.

Experimental Workflow:

-

Plasmid Construction: Create two plasmids.

-

Target Plasmid: Contains the gene for the protein of interest, with a UAG stop codon engineered at the desired insertion site.

-

Orthogonal Pair Plasmid: Contains the genes for the engineered orthogonal tRNA and the orthogonal aaRS.

-

-

Transformation: Co-transform a suitable host cell line (e.g., E. coli) with both plasmids.

-

Cell Culture: Grow the cells in a standard medium.

-

Induction and nAA Supplementation:

-

Induce the expression of the target protein (e.g., with IPTG).

-

Simultaneously, supplement the growth medium with the non-natural amino acid.[9] The nAA must be able to cross the cell membrane.

-

-

Protein Expression: Inside the cell, the orthogonal aaRS charges the orthogonal tRNA with the nAA. When the ribosome encounters the UAG codon in the target mRNA, the charged orthogonal tRNA delivers the nAA, allowing translation to continue and producing a full-length protein containing the nAA at the specified position.

-

Purification and Verification: Isolate the target protein and verify the successful incorporation of the nAA using mass spectrometry.

subgraph "cluster_cell" { label="Host Cell"; bgcolor="#FFFFFF"; fontcolor="#202124"; fontsize=12;

} }

Case Studies: nAAs in Clinically Approved Drugs

The impact of non-natural amino acids is not merely theoretical; numerous FDA-approved drugs leverage their unique properties.[1][4][7]

-

Sitagliptin (Januvia®): This oral medication for type 2 diabetes contains a β-amino acid derivative. The nAA component is crucial for its mechanism of action, which involves inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. The modified structure provides high potency and selectivity, while the β-amino acid backbone contributes to its oral bioavailability and stability.[7]

-

Bortezomib (Velcade®): A cornerstone of multiple myeloma treatment, Bortezomib is a dipeptide that incorporates a boronic acid analog of phenylalanine. This non-natural component is key to its function as a reversible proteasome inhibitor. The boron atom forms a stable complex with the active site of the 26S proteasome, halting the degradation of proteins that control cell division and survival, thereby inducing apoptosis in cancer cells.[1]

-

Semaglutide (Ozempic®/Wegovy®): This highly successful GLP-1 receptor agonist for diabetes and weight management incorporates two critical nAAs. One is an α,α-disubstituted amino acid that protects against DPP-4 degradation. The second is a modified lysine residue, which is acylated with a long fatty acid chain. This modification promotes binding to serum albumin, dramatically extending the drug's half-life and allowing for once-weekly administration.

-

Gabapentin (Neurontin®): This drug, used to treat epilepsy and neuropathic pain, is a cyclic γ-amino acid. It was designed as a GABA mimetic that could cross the blood-brain barrier more effectively than GABA itself.[1] Its constrained cyclic structure facilitates this transport and interaction with its targets in the central nervous system.[4]

Challenges and Future Perspectives

Despite the tremendous progress, challenges remain in the widespread application of nAAs.

-

Cost and Scalability: The synthesis of many complex nAAs is expensive and challenging to scale up for large-scale pharmaceutical production, which can increase the cost of goods for the final drug product.[][8]

-

Incorporation Efficiency: In biosynthetic methods, the efficiency of incorporating an nAA can be lower than that of natural amino acids, potentially leading to lower protein yields.[]

-

Immunogenicity: As with any biologic, there is a potential for proteins containing nAAs to elicit an immune response, although this has not been a major barrier for approved drugs to date.

The future of the field is bright, with ongoing research focused on developing more efficient synthesis methods, both chemical and biocatalytic, to reduce costs.[][8] Scientists are also working to expand the genetic code further, aiming to incorporate multiple different nAAs into a single protein and creating novel tRNA/aaRS pairs for an even wider variety of chemical functionalities.[] The combination of computational protein design with the expanded chemical toolkit of nAAs promises to accelerate the discovery of next-generation therapeutics with unprecedented precision and efficacy.

Conclusion

Non-natural amino acids have fundamentally transformed the landscape of drug discovery, providing a powerful strategy to overcome the limitations of nature's 20 canonical building blocks.[1][] By enabling the precise, atomic-level engineering of therapeutic molecules, nAAs allow for the systematic enhancement of stability, potency, selectivity, and pharmacokinetic profiles. From chemically synthesized peptides to large proteins produced through genetic code expansion, the applications are vast and clinically validated. As synthetic and biological techniques continue to advance, the judicious use of non-natural amino acids will be a critical driver of innovation, paving the way for novel medicines that address complex and challenging diseases.

References

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

-

A general method for site-specific incorporation of unnatural amino acids into proteins. PubMed. [Link]

-

Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry. [Link]

-

Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. [Link]

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid: A Technical Guide for Advanced Synthesis

This guide provides an in-depth analysis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a critical chiral building block for researchers and professionals in drug development and peptide synthesis. We will explore its chemical properties, commercial availability, and key applications, supported by practical, field-proven insights and protocols.

Introduction: The Structural Significance of a Proline Analog

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS No: 943318-67-0) is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry.[1] Structurally, it is an analog of L-proline, distinguished by two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a gem-dimethyl substitution at the C5 position of the pyrrolidine ring.

The Boc group is a standard acid-labile protecting group, essential for sequential peptide synthesis.[2] The gem-dimethyl group, however, is the more structurally influential feature. It imparts a significant steric constraint on the pyrrolidine ring, locking it into a specific conformation. This pre-organization is highly desirable in drug design, as it can reduce the entropic penalty of binding to a biological target and can be used to fine-tune the three-dimensional structure of peptides and small molecules to enhance potency and selectivity.

Commercial Availability and Supplier Overview

The accessibility of this reagent is crucial for research and development timelines. It is available from several reputable chemical suppliers, typically synthesized for research purposes rather than being a bulk commodity. Lead times can vary, with some suppliers indicating production-on-demand.[1]

| Supplier/Brand | CAS Number | Typical Pack Sizes | Notes |

| J&K Scientific (Brand: Chem Impex) | 943318-67-0 | 100 mg | Often available on backorder, requiring a 4-6 week lead time.[1] |

| Creative Peptides | 943318-67-0 | Custom | Specializes in peptide-related reagents and custom synthesis.[3] |

| US Biological Life Sciences | Not specified | 50mg, 100mg, 250mg, 500mg, 1g | Marketed as a highly purified biochemical.[4] |

| Santa Cruz Biotechnology | 943318-67-0 | Not specified | Offered as a biochemical for proteomics research.[5] |

| Toronto Research Chemicals (via Biomall) | 943318-67-0 | 10 mg | Typically shipped in 5-6 weeks, indicating a make-to-order basis.[6] |

| United States Biological | Not specified | 100mg, 250mg, 1g, 5g | Specifies >99% purity by HPLC and storage at 4°C.[7] |

Procurement Insight: Due to the specialized nature of this compound, researchers should anticipate potential lead times. It is advisable to request a Certificate of Analysis (COA) upon inquiry to verify purity and stereochemical integrity, which are paramount for its intended applications.

Core Applications in Synthesis

The unique structural features of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid make it a valuable tool in two primary areas: peptide synthesis and as a chiral building block for small molecule pharmaceuticals.

Peptide Synthesis

In peptide chemistry, this molecule serves as a protected building block.[1][8] Its incorporation into a peptide sequence introduces a rigid bend or turn, mimicking or stabilizing specific secondary structures like β-turns. This is a common strategy in the design of peptidomimetics to enhance metabolic stability and receptor affinity. The gem-dimethyl group prevents epimerization at the adjacent α-carbon and restricts the rotation around the peptide bond, offering precise conformational control.

Chiral Intermediate in Drug Discovery

The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs.[9][10] This compound serves as an enantiomerically pure starting material for the synthesis of more complex molecules. Its use is particularly noted in the development of agents targeting neurological disorders, where precise stereochemistry is often critical for therapeutic effect and minimizing off-target toxicity.[1][8]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative, self-validating protocol for the manual incorporation of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Objective: To couple (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), HPLC grade

-

Deprotection Reagent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) (1:1, v/v)

-

Neutralization Base: 10% DIPEA in DMF

-

Washing Solvents: DCM, DMF

-

Kaiser Test Kit (for monitoring reaction completion)

Workflow:

Caption: Boc-SPPS Workflow for Amino Acid Coupling.

Step-by-Step Methodology:

-

Resin Preparation: Begin with the peptide-resin swelled in DMF in a suitable reaction vessel. Perform a Kaiser test to confirm the presence of a free primary amine (positive result: blue beads).

-

Activation of Carboxylic Acid: In a separate vial, dissolve 3 equivalents of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Causality: HBTU converts the carboxylic acid into a more reactive acyl-O-benzotriazole intermediate. DIPEA acts as a non-nucleophilic base to abstract a proton, facilitating the reaction. Pre-activation ensures the reactive species is formed before addition to the resin, maximizing coupling efficiency.

-

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Reaction Monitoring (Self-Validation): Take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

-

A negative result (colorless or yellow beads) indicates the absence of free primary amines and thus a complete reaction. Proceed to the next step.

-

A positive result (blue beads) indicates an incomplete reaction. The coupling step should be repeated with a freshly prepared activation solution. This checkpoint is critical for ensuring the integrity of the final peptide sequence.

-

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any excess reagents and byproducts.

-

Cycle Completion: The resin now bears the newly coupled, Boc-protected amino acid residue. It is ready for the next cycle, which would begin with the deprotection of the Boc group to reveal a new N-terminal amine.

Conclusion

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a highly specialized yet invaluable reagent for modern organic synthesis and drug discovery. Its defining gem-dimethyl group provides a powerful tool for enforcing conformational rigidity in peptides and small molecules. While its procurement requires careful planning due to specialist manufacturing, its utility in creating structurally precise and potent therapeutic candidates justifies its role in advanced research pipelines. Understanding the principles behind its application, as outlined in the provided protocol, allows researchers to leverage its unique properties to their full potential.

References

-

ChemicalsToGo.com. (s)-boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suppliers USA. [Link]

-

Petragnani, N. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2022. [Link]

-

Sarsenova, L. et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid - Creative Peptides [creative-peptides.com]

- 4. (s)-boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 5. scbt.com [scbt.com]

- 6. biomall.in [biomall.in]

- 7. usbio.net [usbio.net]

- 8. jk-sci.com [jk-sci.com]